REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.CCO>[Pd].CCOC(C)=O>[NH2:12][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([Cl:1])[CH:3]=1)[NH:9][C:8](=[O:11])[CH2:7]2
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C2CC(NC12)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the slurry degassed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through CELITE
|
Type
|
WASH
|
Details
|
the filter cake washed with EtOAc (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |